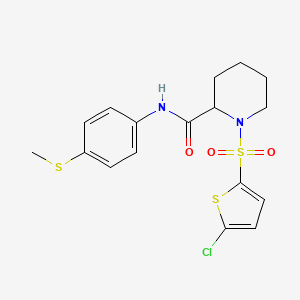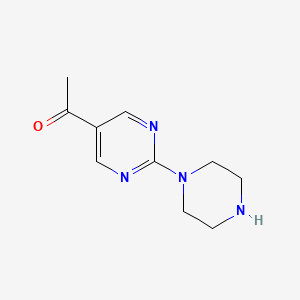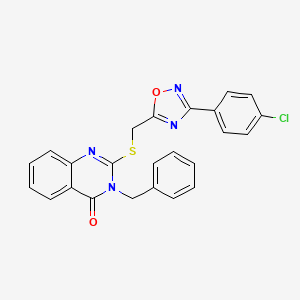
4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O4 and its molecular weight is 385.395. The purity is usually 95%.
BenchChem offers high-quality 4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
Research on related compounds indicates significant advancements in understanding the metabolism and disposition of potent inhibitors, such as those targeting HIV integrase. These studies, employing techniques like 19F-NMR spectroscopy, unravel the metabolic pathways and excretion patterns of related compounds, shedding light on their biotransformation and elimination mechanisms. Such insights are critical for optimizing the pharmacokinetic profiles of therapeutic agents (E. Monteagudo et al., 2007).
Synthetic Methodologies
Efforts to synthesize related tetrahydropyrimidine derivatives have led to the development of efficient synthetic routes, including ultrasound-accelerated reactions. These methods facilitate the production of compounds with potential antiplatelet and anticardiac activities, demonstrating the compound's relevance in cardiovascular research (N. R. Chatterjee et al., 2010).
Antimicrobial and Antiviral Activities
Investigations into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have identified compounds with significant anti-inflammatory and analgesic properties. These findings underscore the potential of tetrahydropyrimidine derivatives in developing new anti-inflammatory agents with specific COX-2 inhibitory activities (A. Abu‐Hashem et al., 2020).
Anticancer Properties
Research into novel pyrazolo[1,5-a]pyrimidines and Schiff bases has demonstrated their cytotoxic activity against various human cancer cell lines. These findings highlight the compound's relevance in oncology, particularly in identifying new therapeutic agents capable of inhibiting cancer cell proliferation (Ashraf S. Hassan et al., 2015).
Antidiabetic Screening
The synthesis of N-substituted tetrahydropyrimidine derivatives and their evaluation for antidiabetic activity have identified compounds with significant α-amylase inhibition. This research suggests potential applications in managing diabetes by modulating enzymatic activity related to carbohydrate metabolism (J. Lalpara et al., 2021).
Eigenschaften
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-3-28-16-10-12(4-9-15(16)25)18-17(11(2)22-20(27)24-18)19(26)23-14-7-5-13(21)6-8-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEGDYNMIINLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)
![6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2868775.png)
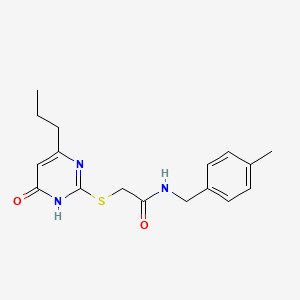
![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2868782.png)
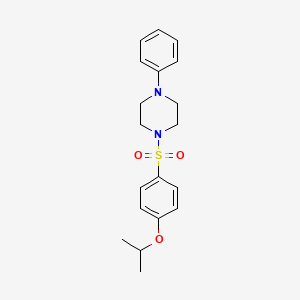
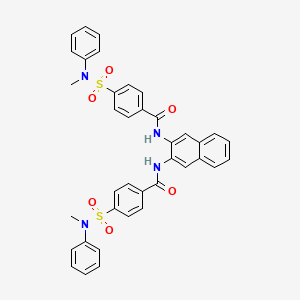
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]](/img/structure/B2868787.png)
![2-Chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2868788.png)

